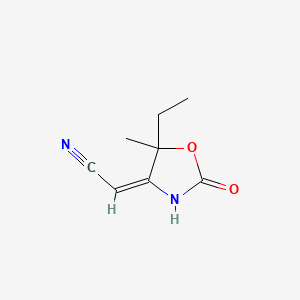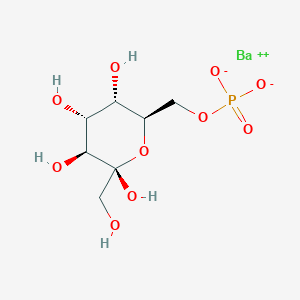
YMU1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YMU1 involves the reaction of 4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridine with ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography to obtain this compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates and their subsequent coupling under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
YMU1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the isothiazolo[5,4-b]pyridine moiety. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
YMU1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a selective inhibitor in studies involving thymidylate kinase, providing insights into enzyme kinetics and inhibition mechanisms.
Biology: In biological research, this compound is employed to study cell proliferation and apoptosis, especially in cancer cell lines.
Medicine: this compound’s ability to sensitize tumor cells to doxorubicin makes it a valuable tool in cancer research, potentially leading to the development of more effective chemotherapeutic strategies.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting thymidylate kinase and related pathways.
Mechanism of Action
YMU1 exerts its effects by inhibiting human thymidylate kinase (hTMPK), an enzyme involved in the synthesis of deoxythymidine triphosphate (dTTP), a nucleotide essential for DNA replication and repair . By blocking the interaction of magnesium ions with aspartate residues in the catalytic domain of hTMPK, this compound reduces dTTP levels in cells, leading to increased sensitivity to DNA-damaging agents like doxorubicin .
Comparison with Similar Compounds
YMU1 is unique in its selective inhibition of hTMPK without affecting thymidine kinase 1 (TK1). Similar compounds include:
Thymidine analogs: Compounds like 5-fluoro-2’-deoxyuridine, which inhibit thymidylate synthase, another enzyme in the thymidylate pathway.
This compound stands out due to its high selectivity and non-toxic nature, making it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-17(24)20-7-5-19(6-8-20)13(22)10-21-16(23)14-11(2)9-12(3)18-15(14)26-21/h9H,4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFNNVFZFVKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)


![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B593762.png)






![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)

